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molecular formula C14H13NO2 B8781290 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone

2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone

Cat. No. B8781290
M. Wt: 227.26 g/mol
InChI Key: UFLLYXLLQBJVGM-UHFFFAOYSA-N
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Patent
US06352994B2

Procedure details

A mixture of 2-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-yl)propionic acid methyl ester (14.7 g), sodium chloride (6.0 g) and water (1.9 cm3) in dimethyl sulphoxide (200 cm3) was stirred at 150° C. for 2 hours. The solution was cooled to room temperature, poured into water (600 cm3) and extracted with ethyl acetate-diethyl ether (1:1; 2×400 cm3). The extracts were dried (magnesium sulphate), filtered and concentrated to give 2-(4-methoxyphenyl)-1-(pyridin-4-yl)ethanone as a brown solid (10.2 g; 87%). δH (250 MHz; CDCl3) 3.79 (3 H, s, OCH3), 4.44 [2 H, s, C(O)CH2Ar], 6.88 (2 H, d, J 9, methoxyphenyl H-2), 7.16 (2 H, d, J 9, methoxyphenyl H-3), 7.77 (2 H, d, J 6, pyridyl H-3) and 8.80 (2 H, d, J 6, pyridyl H-2).
Name
2-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-yl)propionic acid methyl ester
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)[CH:4]([C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1)[C:5](=[O:12])[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1.[Cl-].[Na+].O>CS(C)=O>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:4][C:5]([C:6]2[CH:7]=[CH:8][N:9]=[CH:10][CH:11]=2)=[O:12])=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
2-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-yl)propionic acid methyl ester
Quantity
14.7 g
Type
reactant
Smiles
COC(C(C(C1=CC=NC=C1)=O)C1=CC=C(C=C1)OC)=O
Name
Quantity
6 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
1.9 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-diethyl ether (1:1; 2×400 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (magnesium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(=O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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